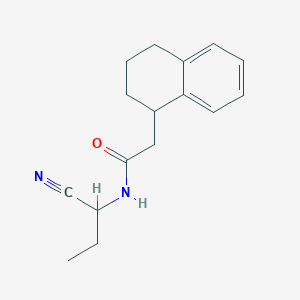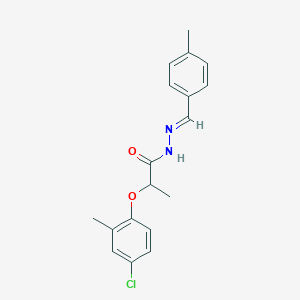
1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine" is part of a broader class of compounds known for their diverse chemical behaviors and potential applications in various fields, including materials science and pharmaceuticals. Although specific studies directly on this compound are limited, research on similar pyrazole derivatives provides valuable insights into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds, among other methods. One effective route for synthesizing substituted pyrazoles includes the 3+2 annulation method, which has been described for producing various pyrazole derivatives with significant yields and purity (Naveen et al., 2021).
Molecular Structure Analysis
Pyrazole derivatives' molecular structures are characterized using techniques such as NMR, mass spectrometry, UV-Vis, and X-ray crystallography. For instance, X-ray crystallography has confirmed the 3D structure of related pyrazole compounds, revealing details about their crystal packing and molecular conformations (Naveen et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Dyeing Properties : The compound is utilized in synthesizing new heterocycles with anticipated dyeing and biological properties. Azo and bisazo dyes derived from 5-pyrazolones, including 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, were synthesized and analyzed for their dyeing performance and fastness tests (Bagdatli & Ocal, 2012).
Crystallographic Investigations : Studies involving 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have focused on crystallographic investigations, determining the crystallization behavior in different conditions and using the data to understand the molecular structures and interactions (Hayvalı et al., 2010).
Catalysis in Chemical Synthesis : The compound is used in catalyzing domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines. These reactions involve the formation of multiple bonds and the creation of a six-membered ring in a one-pot operation, showcasing its potential in facilitating complex chemical syntheses (Gunasekaran et al., 2014).
Development of Multicomponent Chemical Entities : The compound has been successfully used in the synthesis of various chemical entities. It's involved in multicomponent reactions leading to the creation of complex molecules, like pyridine-pyrimidines and their derivatives, highlighting its utility in expanding chemical libraries (Rahmani et al., 2018).
Tautomerism Studies : Research on NH-pyrazoles, including derivatives of 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, provides insights into tautomerism in solution and solid states, contributing to the understanding of chemical behavior in different conditions (Cornago et al., 2009).
Biological Activity and Material Science
Biological Activity Studies : Studies involving derivatives of 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have explored their potential biological activities. The synthesis, characterization, and X-ray crystal study of these derivatives aim to uncover their biological relevance, particularly in combating cancer and microbial infections (Titi et al., 2020).
Material Science and Corrosion Studies : Compounds like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, derivatives of 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, have been studied for their inhibitory effect on iron corrosion, indicating their potential application in material science and industrial processes (Chetouani et al., 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-5-11(9(2)6-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVJXCVTYXQWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=N2)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime](/img/structure/B2483788.png)
![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)


![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483794.png)
![N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2483796.png)
![[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2483797.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2483802.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2483805.png)

![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483809.png)